3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one
Overview
Description
3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, also known as THB or TBOA, is a chemical compound that has been the subject of numerous scientific studies. This compound is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a wide range of neurological and psychiatric disorders. In
Scientific Research Applications
Synthesis and Chemical Properties
- Tetrahydro-1-benzazocin-6(5H)-one derivatives have been synthesized through Dieckmann cyclisation, highlighting their potential in synthetic organic chemistry (Proctor & Ross, 1972).
- Studies on the reassignment of compound structures have led to a better understanding of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one and similar compounds, aiding in the accuracy of chemical identification (Anastasiou et al., 1993).
- Research on the synthesis and rearrangements of 2,3,4,5‐tetrahydro‐3‐benzazocin‐6(1H)ones has provided insights into their chemical behavior and potential applications in creating new compounds (Comer et al., 1973).
Pharmacological Research
- Some studies have explored the synthesis of azabenzobicycloalkanes, including derivatives of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, for examining their pharmacological activity (Mitsuhashi et al., 1969).
- Investigation into the structure-activity profile of 1-benzazepin-2-one derivatives, which are structurally related to 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, has contributed to the understanding of their potential as angiotensin converting enzyme inhibitors (Stanton et al., 1985).
Material Science
- Syntheses of opioid substructures including 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one have been key to advancing research in material science and medicinal chemistry (Coe et al., 2011).
Potential in Drug Development
- The synthesis of new ring systems like benzazocines, including 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, and their metal complexes have been explored for their potential as anticancer drugs (Kuznetcova et al., 2022).
properties
IUPAC Name |
3,4,5,6-tetrahydro-1H-1-benzazocin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12-11/h1,3,5,7H,2,4,6,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOVTDSEGKMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498130 | |
Record name | 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one | |
CAS RN |
22246-75-9 | |
Record name | 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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